molecular formula C14H16N4O4 B11153046 N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-valine

N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-valine

Cat. No.: B11153046
M. Wt: 304.30 g/mol
InChI Key: CDCYAYXDNLEFRA-LBPRGKRZSA-N
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Description

3-METHYL-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]BUTANOIC ACID is a complex organic compound that features a benzotriazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]BUTANOIC ACID typically involves multi-step organic reactions. One common method involves the reaction of a benzotriazine derivative with an appropriate acylating agent under controlled conditions. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly incorporating continuous flow techniques and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]BUTANOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzotriazine ring.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds .

Scientific Research Applications

3-METHYL-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]BUTANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-METHYL-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]BUTANOIC ACID involves its interaction with specific molecular targets. The benzotriazine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]BUTANOIC ACID is unique due to its specific combination of functional groups and the presence of the benzotriazine ring. This structure imparts distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds.

Properties

Molecular Formula

C14H16N4O4

Molecular Weight

304.30 g/mol

IUPAC Name

(2S)-3-methyl-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C14H16N4O4/c1-8(2)12(14(21)22)15-11(19)7-18-13(20)9-5-3-4-6-10(9)16-17-18/h3-6,8,12H,7H2,1-2H3,(H,15,19)(H,21,22)/t12-/m0/s1

InChI Key

CDCYAYXDNLEFRA-LBPRGKRZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CN1C(=O)C2=CC=CC=C2N=N1

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CN1C(=O)C2=CC=CC=C2N=N1

Origin of Product

United States

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